molecular formula C15H16O9 B13392439 7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside

Cat. No.: B13392439
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside, more commonly known in research contexts as Esculin or Aesculin, is a natural coumarin glycoside with the molecular formula C15H16O9 and a CAS Registry Number of 531-75-9 . This compound belongs to the 2H-chromen-2-one (coumarin) family, a class of heterocyclic compounds recognized as a privileged scaffold in drug discovery due to their diverse biological activities and favorable properties such as low molecular weight and good bioavailability . Coumarin derivatives, including structurally related compounds, are extensively investigated for their inhibitory action against specific enzyme targets. A key area of research involves their potent and selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms, such as hCA IX and XII . These transmembrane enzymes are overexpressed in many hypoxic solid tumors and are validated antitumor targets due to their role in pH regulation and tumor progression . Researchers value coumarin-based inhibitors like this compound for their unique mechanism of action; they act as prodrugs that are hydrolyzed within the enzyme's active site, leading to a selective inhibition mechanism that can differentiate between various CA isoforms, thereby potentially reducing off-target effects . Beyond CA inhibition, coumarin derivatives are also studied for other pharmacological properties, such as antiproliferative activity, with some compounds demonstrating the ability to inhibit DNA polymerases and cause DNA damage in tumor cell lines . Additional research explores their potential as lipoxygenase (LOX) inhibitors and antimicrobial agents, highlighting their broad utility in biochemical and pharmacological research . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCADAYNFIFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859464
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-75-9, 66778-17-4
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Chemical Reactions Analysis

Types of Reactions

Esculin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization. The hydrolysis of esculin results in the formation of esculetin and glucose . Oxidation reactions can lead to the formation of different derivatives, while polymerization reactions can produce oligomers with enhanced properties .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Esculin serves as a fluorescent marker and is utilized in the synthesis of various derivatives in chemistry. In biology, it is used in microbiology laboratories to identify bacterial species, especially Enterococci and Listeria.

Biological and Medicinal Applications

Esculin acts as a vasoprotective agent and is used in the treatment of conditions like hemorrhoids and anal fissures. Specifically, it exerts its effects primarily through capillary protection, improving capillary permeability and fragility by inhibiting catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue.

Industrial Applications

Due to its antioxidant properties, esculin is employed in the production of cosmetics, food additives, and pharmaceuticals.

Identification

Esculin has been reported in Delphinium nuttallianum and Delphinium bicolor .

Antimicrobial Activity

Several derivatives of 7-hydroxy-2-oxo-2H-chromen have been examined for their antimicrobial activity . Some compounds with good results include:

  • (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-hydrazide
  • 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazide
  • 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one
  • 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one
  • 7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H-chromen-2-one

Comparison with Similar Compounds

The structural and functional uniqueness of 7-hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside can be elucidated through comparative analysis with related coumarin glycosides and hexopyranosides. Key points of differentiation include:

Structural Features
Compound Substituents on Coumarin Core Glycoside Position/Configuration Molecular Formula Key Functional Groups
This compound 7-OH, 2-oxo C-6 β-D-glucopyranoside C₁₅H₁₆O₉ Coumarin, hexopyranoside
Esculetin (6,7-dihydroxycoumarin) 6-OH, 7-OH, 2-oxo None (aglycone) C₉H₆O₄ Free dihydroxycoumarin
5-Hydroxy-6-methoxycoumarin 7-glucoside 5-OH, 6-OCH₃, 2-oxo C-7 β-D-glucopyranoside C₁₆H₁₈O₉ Methoxy, glucoside
Lyngbyaloside B Complex polyketide C-3′ hexopyranoside C₃₄H₅₄O₁₃ Polyketide, methyl branches

Key Observations :

  • Glycoside Position: Unlike 5-hydroxy-6-methoxycoumarin 7-glucoside (glucose at C-7), esculin’s hexopyranoside is at C-6, altering solubility and receptor binding .
  • Substituent Effects : The absence of a methoxy group (compared to 5-hydroxy-6-methoxycoumarin 7-glucoside) reduces steric hindrance, enhancing enzymatic hydrolysis susceptibility .
  • Configuration Specificity: β-D-glucopyranoside in esculin vs. α-L-idopyranoside derivatives (e.g., 7-hydroxy-2-oxo-2H-chromen-6-yl α-L-idopyranoside) impacts diastereoselectivity in boronate binding .
Reactivity and Stability
  • Endocyclic Cleavage: Hexopyranosides with axial substituents at C1 and C3 (e.g., methyl α-D-allopyranoside) undergo endocyclic cleavage under acidic conditions, while esculin’s equatorial C1/C3 substituents resist this pathway .
  • Boronate Affinity: Benzoboroxoles bind esculin’s C-4/C-6 diol (trans-diol) in water at pH 7.5, whereas galactopyranosides (e.g., lyngbyaloside B) exhibit additional C-3/C-4 cis-diol binding .

Key Observations :

  • Enzymatic Specificity : Esculin’s lack of a 6-phosphate group (unlike phlorizin derivatives) limits its interaction with phospho-specific glycosidases .
  • Therapeutic Applications : Unlike heptadecyl D-glucoside (a surfactant), esculin’s coumarin core enables free radical scavenging and endothelial protection .

Biological Activity

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside, also known as Magnolioside, is a compound derived from natural sources, particularly found in plants like Angelica gigas Nakai. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article examines the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a coumarin backbone with a hexopyranoside moiety. This glycosidic structure is crucial for its biological interactions and solubility.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It enhances the activity of antioxidant enzymes and reduces oxidative stress markers in various cell types. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Anti-inflammatory Effects

This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that it reduces pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Microorganism Activity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, reducing the synthesis of inflammatory mediators.
  • Cell Signaling Modulation : It influences MAPK and PI3K/Akt signaling pathways, leading to altered gene expression related to inflammation and apoptosis.
  • Antioxidant Pathways : By upregulating genes involved in antioxidant defense, it mitigates oxidative stress.

Study on Antioxidant Effects

A study conducted on human liver cells demonstrated that treatment with this compound resulted in a significant increase in the expression of antioxidant genes such as Nrf2 and HO-1. This upregulation correlated with decreased levels of reactive oxygen species (ROS), highlighting the compound's potential for protecting against oxidative damage.

Study on Anti-inflammatory Activity

In an animal model of arthritis, administration of this compound led to a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals compared to controls.

Dosage and Toxicity

Dosage optimization is critical for maximizing therapeutic benefits while minimizing toxicity. Studies indicate that low doses enhance antioxidant and anti-inflammatory effects without significant adverse reactions. However, higher doses may lead to toxicity, necessitating careful evaluation in clinical settings.

Q & A

Q. What are the recommended methods for structural characterization of 7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside?

  • Answer: Structural elucidation typically combines X-ray crystallography (using programs like SHELX or WinGX ) and spectroscopic techniques . For glycosidic linkage confirmation, Nuclear Magnetic Resonance (NMR) is critical:
  • ¹H/¹³C NMR resolves the chromen-2-one core and hexopyranoside substituents, with anomeric proton signals (~δ 4.5–5.5 ppm) indicating α/β configurations .
  • 2D NMR (HSQC, HMBC) maps inter-glycosidic connectivity and chromen-ol interactions .
    Mass spectrometry (MS) with high-resolution ESI-TOF validates molecular weight and fragmentation patterns .

Q. How can researchers synthesize this compound in the lab?

  • Answer: Synthesis involves glycosylation of the chromen-ol precursor with activated hexopyranosyl donors (e.g., trichloroacetimidates):
  • Step 1: Protect the chromen-2-one hydroxyl groups (e.g., acetyl or benzyl) to avoid side reactions .
  • Step 2: Coupling under Lewis acid catalysis (BF₃·Et₂O or TMSOTf) at low temperatures (−20°C) to favor regioselectivity at C-6 .
  • Step 3: Deprotection using mild bases (e.g., NaOMe/MeOH) .

Q. What analytical techniques are essential for purity assessment and stability studies?

  • Answer:
  • HPLC-PDA/MS monitors purity and degradation products under varying pH/temperature .
  • Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of glycosidic bonds) .
  • Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .

Advanced Research Questions

Q. How can boronate affinity assays be optimized to study interactions with hexopyranoside-containing compounds like this compound?

  • Answer: Boronic acids preferentially bind cis-diols in furanosides, but hexopyranosides require tailored receptors:
  • Use benzoboroxoles (e.g., 2-formylphenyl derivatives) to target C-4/C-6 diols in hexopyranosides at physiological pH .
  • Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd), while NMR titration maps interaction sites .

Q. What experimental strategies address contradictions in degradation pathways of methylated hexopyranosides?

  • Answer: Conflicting degradation data (e.g., acid vs. base lability) arise from partial oxidation of hydroxyl groups. Resolve by:
  • Sequential treatment : Base (NaOH) followed by mild acid (0.1 M HCl) to ensure complete cleavage of oxidized residues .
  • LC-MS/MS tracks intermediate products and validates degradation mechanisms .

Q. How can the chromen-2-one core be modified to enhance fluorescence for bioimaging applications?

  • Answer: Introduce electron-donating groups (e.g., –OCH₃ at C-7) to redshift emission wavelengths:
  • Knoevenagel-Michael reactions extend conjugation (e.g., with barbituric acid derivatives) .
  • Fluorescence lifetime imaging (FLIM) quantifies quantum yield improvements in live-cell studies .

Q. What methodologies are used to study structure-activity relationships (SAR) of hexopyranoside derivatives in glycoconjugate recognition?

  • Answer:
  • Molecular docking (AutoDock Vina) predicts binding to lectins or enzymes .
  • Surface Plasmon Resonance (SPR) screens synthetic glycoconjugates for affinity against cell-surface receptors .
  • Synthetic diversification : Vary alkyl/aryl groups on the hexopyranoside (e.g., propyl vs. hexyl ) to correlate hydrophobicity with bioactivity.

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